4-Bromo-6-methyl-2h-pyran-2-one

Catalog No.
S762583
CAS No.
132559-91-2
M.F
C6H5BrO2
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methyl-2h-pyran-2-one

CAS Number

132559-91-2

Product Name

4-Bromo-6-methyl-2h-pyran-2-one

IUPAC Name

4-bromo-6-methylpyran-2-one

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3

InChI Key

LLFSFJYWGVKYRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)Br

Canonical SMILES

CC1=CC(=CC(=O)O1)Br

While resources like PubChem acknowledge its existence and provide basic information on its structure and properties [], there is no mention of its utilization in scientific research.

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4-Bromo-6-methyl-2H-pyran-2-one is an organic compound characterized by a pyran ring with a bromine atom and a methyl group at specific positions. Its molecular formula is C6H5BrO2, and it possesses a unique structure that contributes to its reactivity and potential applications in various fields . The compound is typically represented as follows:

text
O / \ Br/ \C | | C C \ / C--C \ / C

, particularly in the formation of derivatives through nucleophilic substitutions and cyclization processes. Notably, it can react with amines to form substituted derivatives, showcasing its versatility in synthetic organic chemistry .

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Cyclization: It can undergo cyclization reactions leading to the formation of more complex structures.

Research indicates that 4-Bromo-6-methyl-2H-pyran-2-one exhibits notable biological activities, including antimicrobial and antifungal properties. Its derivatives have been studied for their potential therapeutic effects against various pathogens .

Biological Properties:

  • Antimicrobial Activity: Effective against certain bacterial strains.
  • Antifungal Activity: Shows promise in inhibiting fungal growth.

The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-6-methyl-2-pyrone. The general reaction pathway includes:

  • Starting Material: 4-Hydroxy-6-methyl-2-pyrone.
  • Reagent: Bromine in an appropriate solvent.
  • Reaction Conditions: Typically carried out under controlled temperatures to ensure selective bromination .

4-Bromo-6-methyl-2H-pyran-2-one has several applications across various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemistry: Potential use in developing fungicides or herbicides.
  • Material Science: Explored for its properties in polymer chemistry.

Studies on the interactions of 4-Bromo-6-methyl-2H-pyran-2-one with biological molecules have revealed its ability to bind with proteins and enzymes, which may contribute to its biological activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-Bromo-6-methyl-2H-pyran-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-6-methyl-2-pyroneHydroxy group instead of brominePrecursor for synthesis
5-Bromo-6-methyl-2H-pyran-2-oneBromine at position fiveDifferent reactivity profile
3-Amino-4-hydroxy-6-methyl-2H-pyranAmino group at position threePotentially different biological activity

Uniqueness of 4-Bromo-6-methyl-2H-pyran-2-one

The presence of the bromine atom at the fourth position distinguishes it from other pyran derivatives, enhancing its reactivity and biological profile.

XLogP3

1.6

Wikipedia

2H-Pyran-2-one, 4-bromo-6-methyl-

Dates

Modify: 2023-08-15

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